Predicted LogP and Fraction sp³ Differentiate the 6-Methyl Analog from the Des-Methyl Congener
The target compound exhibits a predicted LogP of 1.12, compared with an estimated LogP of approximately 0.8 for its des-methyl analog tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1434142-15-0), reflecting the lipophilic contribution of the quaternary methyl group [1][2]. The fraction of sp³-hybridized carbons (Fsp³) reaches 0.923, indicating exceptionally high saturation that correlates with improved developability [1].
| Evidence Dimension | LogP (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.12 (Chemspace predicted) |
| Comparator Or Baseline | Des-methyl analog (CAS 1434142-15-0): estimated LogP ≈ 0.8 (based on fragment constant difference of –CH₂–) |
| Quantified Difference | ΔLogP ≈ +0.32 |
| Conditions | Predicted LogP values from the Chemspace database; comparator LogP estimated by fragment constant analysis (π(CH₂) ≈ 0.5, adjusted for ring context). |
Why This Matters
A LogP increment of 0.3–0.5 units while retaining high Fsp³ allows medicinal chemists to tune lipophilicity within a favorable range (LogP 1–3) without sacrificing saturation, directly impacting membrane permeability and off-target binding risk.
- [1] Chemspace. tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate (CSSB06653284504). CAS 2839144-39-5. https://chem-space.com/CSSB06653284504-835F86 (accessed 2026-04-30). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (Fragment constant π(CH₂) = 0.5). View Source
